2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid
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Overview
Description
2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid typically involves multiple steps. One common method includes the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the phenoxy group via a nucleophilic substitution reaction. The final step involves the addition of the acetic acid moiety through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for the efficient and scalable synthesis of complex molecules. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxy ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkoxides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy ring, leading to a diverse array of derivatives.
Scientific Research Applications
2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The phenoxy group may facilitate binding to proteins, affecting their function. The acetic acid moiety can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: Shares the phenoxy group but lacks the thiazolidine ring and the specific substitutions present in the target compound.
Thiazolidine derivatives: Compounds with similar ring structures but different substituents.
Acetic acid derivatives: Compounds with the acetic acid moiety but different functional groups attached.
Uniqueness
2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid is unique due to its combination of a thiazolidine ring, a phenoxy group, and an acetic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
93985-92-3 |
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Molecular Formula |
C14H13NO4S2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C14H13NO4S2/c1-2-15-13(18)11(21-14(15)20)7-9-5-3-4-6-10(9)19-8-12(16)17/h3-7H,2,8H2,1H3,(H,16,17)/b11-7- |
InChI Key |
MLGZPMMALYWBRN-XFFZJAGNSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CC=C2OCC(=O)O)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2OCC(=O)O)SC1=S |
Origin of Product |
United States |
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